5-(((3-Hydroxypropyl)thio)methyl)furan-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(((3-Hydroxypropyl)thio)methyl)furan-2-carboxylic acid is a chemical compound that belongs to the class of furan derivatives This compound is characterized by a furan ring substituted with a carboxylic acid group and a thioether side chain containing a hydroxypropyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(((3-Hydroxypropyl)thio)methyl)furan-2-carboxylic acid typically involves the reaction of furan-2-carboxylic acid with 3-hydroxypropylthiol under specific conditions. One common method includes the use of a base such as sodium hydroxide to deprotonate the thiol group, followed by nucleophilic substitution on the furan ring. The reaction is usually carried out in an organic solvent like tetrahydrofuran (THF) at elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
5-(((3-Hydroxypropyl)thio)methyl)furan-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The hydroxypropyl group can be oxidized to form a carbonyl group.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The thioether linkage can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles like alkyl halides or amines in the presence of a base.
Major Products
Oxidation: Formation of 5-(((3-Oxopropyl)thio)methyl)furan-2-carboxylic acid.
Reduction: Formation of 5-(((3-Hydroxypropyl)thio)methyl)furan-2-methanol.
Substitution: Formation of various substituted furan derivatives depending on the nucleophile used.
Scientific Research Applications
5-(((3-Hydroxypropyl)thio)methyl)furan-2-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-(((3-Hydroxypropyl)thio)methyl)furan-2-carboxylic acid involves its interaction with specific molecular targets. The hydroxypropyl group can form hydrogen bonds with biological molecules, while the thioether linkage can participate in redox reactions. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
5-(Hydroxymethyl)furan-2-carboxylic acid: Similar structure but lacks the thioether linkage.
5-(3-Hydroxyphenyl)furan-2-carboxylic acid: Contains a phenyl group instead of a hydroxypropyl group.
5-Methyl-2-furancarboxylic acid: Contains a methyl group instead of a hydroxypropylthio group.
Uniqueness
5-(((3-Hydroxypropyl)thio)methyl)furan-2-carboxylic acid is unique due to the presence of both a hydroxypropyl group and a thioether linkage, which confer distinct chemical reactivity and potential biological activity compared to its analogs.
Properties
Molecular Formula |
C9H12O4S |
---|---|
Molecular Weight |
216.26 g/mol |
IUPAC Name |
5-(3-hydroxypropylsulfanylmethyl)furan-2-carboxylic acid |
InChI |
InChI=1S/C9H12O4S/c10-4-1-5-14-6-7-2-3-8(13-7)9(11)12/h2-3,10H,1,4-6H2,(H,11,12) |
InChI Key |
MYAGUCACVBOINR-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(OC(=C1)C(=O)O)CSCCCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.